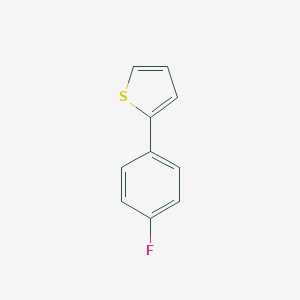

2-(4-フルオロフェニル)チオフェン

概要

説明

“2-(4-Fluorophenyl)thiophene” is a chemical compound with the molecular formula C10H7FS . It is used in the preparation of Canagliflozin, a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor for the treatment of type 2 diabetes mellitus .

Synthesis Analysis

The synthesis of “2-(4-Fluorophenyl)thiophene” involves several steps. One method includes the preparation of 4-fluorobenzoic boric acids and carrying out a hybrid reaction after pre-incubation to reaction temperature .

Molecular Structure Analysis

The molecular structure of “2-(4-Fluorophenyl)thiophene” is characterized by a thiophene ring attached to a 4-fluorophenyl group . The molecular weight of the compound is 178.23 g/mol .

Chemical Reactions Analysis

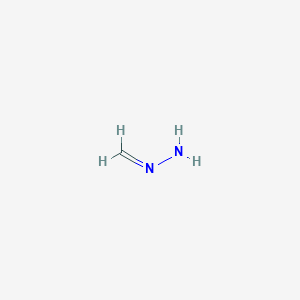

The compound is involved in various chemical reactions. For instance, it can react with hydrazine derivatives to form pyrazolines . It is also known to undergo diazotization and coupling reactions .

Physical And Chemical Properties Analysis

“2-(4-Fluorophenyl)thiophene” is a solid compound with a melting point ranging from 51.0 to 55.0 °C . It is soluble in methanol . The compound has a topological polar surface area of 28.2 Ų .

科学的研究の応用

有機半導体

2-(4-フルオロフェニル)チオフェン: は、有機半導体の開発に利用されています。 安定なチオフェンコアとフルオロフェニル基の存在により、有機エレクトロニクスにおける半導体の電気伝導性に貢献しています . この化合物は、フレキシブルディスプレイや太陽電池の重要なコンポーネントである有機電界効果トランジスタ(OFET)の製造に特に有用です。

OLED材料

この化合物の分子構造は、有機発光ダイオード(OLED)での使用に適しています。 OLEDは、2-(4-フルオロフェニル)チオフェンの電気を通すと光を発する能力により、より明るく、よりエネルギー効率の高い画面を作成する上で有益です .

腐食防止剤

工業化学において、2-(4-フルオロフェニル)チオフェンは腐食防止剤として役立ちます。 この分野での応用は、金属や合金を腐食プロセスから保護するのに役立ち、機械や構造物の寿命を延ばすために重要です .

医薬品研究

この化合物は、さまざまな医薬品の合成における前駆体として特定されています。 例えば、2型糖尿病の治療に処方されるカナグリフロジンの開発に使用されます。 これは、ナトリウム依存性グルコース共輸送体2(SGLT2)阻害剤として作用します .

フッ素化化学

2-(4-フルオロフェニル)チオフェン: は、フッ素化化学における貴重なビルディングブロックです。 これは、他の分子にフッ素原子を導入するために使用され、それらの化合物の生物活性と化学的性質を大幅に変える可能性があります .

材料科学

2-(4-フルオロフェニル)チオフェンは、その独特の電子特性により、材料科学においても、特定の導電率と安定性特性を持つ先進材料の開発のために研究されています .

Safety and Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It is recommended to avoid breathing its dust/fume/gas/mist/vapors/spray and to avoid contact with skin and eyes . It is also recommended to wear personal protective equipment/face protection and ensure adequate ventilation when handling the compound .

作用機序

Target of Action

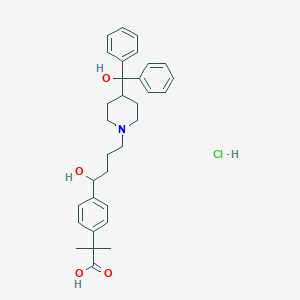

It is known that this compound can be used to prepare canagliflozin , a sodium-dependent glucose co-transporter 2 (SGLT2) inhibitor . Therefore, it is plausible that 2-(4-Fluorophenyl)thiophene may interact with similar targets.

Mode of Action

These inhibitors work by preventing the reabsorption of glucose in the kidneys, thereby reducing blood glucose levels .

Biochemical Pathways

If it acts similarly to canagliflozin, it may affect the sglt2 pathway involved in glucose reabsorption in the kidneys .

Pharmacokinetics

It is suggested that this compound has high gastrointestinal absorption

Result of Action

If it acts similarly to canagliflozin, it may result in reduced blood glucose levels by inhibiting glucose reabsorption in the kidneys .

特性

IUPAC Name |

2-(4-fluorophenyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7FS/c11-9-5-3-8(4-6-9)10-2-1-7-12-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PURJRGMZIKXDMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7FS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60619591 | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

178.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

58861-48-6 | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=58861-48-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0058861486 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Fluorophenyl)thiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60619591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-fluorophenyl)thiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.598 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-(4-FLUOROPHENYL)THIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/72TG563TMB | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Synthesis routes and methods V

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the advantages of using a nickel catalyst in the synthesis of 2-(4-Fluorophenyl)thiophene?

A: Utilizing a nickel complex as a catalyst in the Kumada coupling method for synthesizing 2-(4-Fluorophenyl)thiophene offers several benefits []. Firstly, nickel catalysts are generally more cost-effective compared to other commonly used catalysts like palladium. This is particularly advantageous when considering large-scale production. Secondly, the reaction can proceed under mild conditions, which simplifies the overall process and reduces the potential for unwanted side reactions. This contributes to a higher yield and purity of the desired product.

Q2: What is the role of diazonium salt in an alternative synthesis method for 2-(4-Fluorophenyl)thiophene?

A: An alternative synthesis method utilizes diazotization and coupling reactions to produce 2-(4-Fluorophenyl)thiophene []. Initially, para-fluoroaniline is converted to para-fluoroaniline diazonium salt. This diazonium salt then undergoes a coupling reaction with thiophene in the presence of a base to yield the final product. This method offers a different synthetic route and might be advantageous depending on the availability and cost of starting materials and reagents.

Q3: What purification method is commonly employed for 2-(4-Fluorophenyl)thiophene?

A: A common method for purifying 2-(4-Fluorophenyl)thiophene involves a re-crystallization technique using a combination of organic solvents and heat []. After initial extraction and drying steps, the crude product is subjected to vacuum fractionation followed by recrystallization from hot petroleum ether. This process effectively removes impurities and yields a high-purity product suitable for further applications.

Q4: Are there any challenges associated with the industrial production of 2-(4-Fluorophenyl)thiophene?

A: While the synthesis methods for 2-(4-Fluorophenyl)thiophene are relatively well-established, challenges remain in optimizing large-scale production []. One of the main issues is sourcing cost-effective and readily available starting materials and catalysts without compromising the purity and yield of the final product. Additionally, ensuring efficient and scalable purification methods while minimizing waste and environmental impact is crucial for industrial production.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

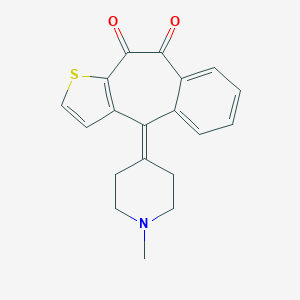

![2-(1-Methylpiperidin-4-ylidene)-6-thiatricyclo[8.4.0.03,7]tetradeca-1(14),3(7),4,10,12-pentaen-9-one](/img/structure/B192784.png)

![10-Methoxy-4-(1-methylpiperidin-4-yl)-4h-benzo[4,5]cyclohepta[1,2-b]thiophene-4-ol](/img/structure/B192789.png)